2-Methoxy-3-(2-methylthiophenyl)benzoic acid
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Overview
Description
2-Methoxy-3-(2-methylthiophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a methylthiophenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The methoxy and methylthiophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methoxy-3-(2-methylthiophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthiophenyl groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
- 2-Methoxy-3-(3-methylthiophenyl)benzoic acid
- 2-Methoxy-3-(4-methylthiophenyl)benzoic acid
Comparison: Compared to similar compounds, 2-Methoxy-3-(2-methylthiophenyl)benzoic acid may exhibit unique properties due to the specific positioning of the methoxy and methylthiophenyl groups. These structural differences can affect the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
2-methoxy-3-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-14-11(7-5-8-12(14)15(16)17)10-6-3-4-9-13(10)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJCMBXDAEOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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